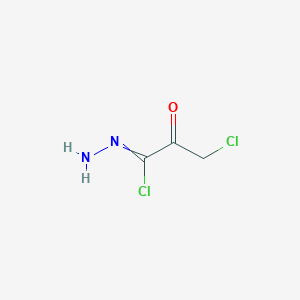![molecular formula C23H20Cl2 B15167063 4-[4,4-Bis(4-chlorophenyl)-3-butenyl]toluene CAS No. 649556-26-3](/img/structure/B15167063.png)
4-[4,4-Bis(4-chlorophenyl)-3-butenyl]toluene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[4,4-Bis(4-chlorophenyl)-3-butenyl]toluene is an organic compound characterized by the presence of two 4-chlorophenyl groups attached to a butenyl chain, which is further connected to a toluene moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4,4-Bis(4-chlorophenyl)-3-butenyl]toluene typically involves the reaction of 4-chlorobenzyl chloride with 4-chlorostyrene under specific conditions. The reaction is catalyzed by a palladium complex in the presence of a base, such as potassium carbonate, and is carried out in a solvent like toluene. The reaction conditions include heating the mixture to a temperature of around 100°C for several hours to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to enhance yield and purity. The use of continuous flow reactors and advanced purification techniques, such as column chromatography, are employed to achieve high-quality products suitable for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
4-[4,4-Bis(4-chlorophenyl)-3-butenyl]toluene undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the hydrogenation of the double bond in the butenyl chain.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl groups, where nucleophiles like hydroxide ions replace the chlorine atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium hydroxide in an aqueous medium.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of fully hydrogenated butyl derivatives.
Substitution: Formation of hydroxyl-substituted derivatives.
Applications De Recherche Scientifique
4-[4,4-Bis(4-chlorophenyl)-3-butenyl]toluene has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 4-[4,4-Bis(4-chlorophenyl)-3-butenyl]toluene involves its interaction with specific molecular targets, such as enzymes or receptors, leading to a cascade of biochemical events. The compound’s structural features allow it to bind to these targets with high affinity, modulating their activity and resulting in various biological effects. The exact pathways involved depend on the specific application and target.
Comparaison Avec Des Composés Similaires
Similar Compounds
4,4’-Dichlorodiphenyl sulfone: Known for its use in the production of polysulfone plastics.
4,4’-Dichlorobenzophenone: Used in the synthesis of other organic compounds and materials.
Uniqueness
4-[4,4-Bis(4-chlorophenyl)-3-butenyl]toluene stands out due to its unique combination of a butenyl chain and toluene moiety, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Propriétés
Numéro CAS |
649556-26-3 |
|---|---|
Formule moléculaire |
C23H20Cl2 |
Poids moléculaire |
367.3 g/mol |
Nom IUPAC |
1-[4,4-bis(4-chlorophenyl)but-3-enyl]-4-methylbenzene |
InChI |
InChI=1S/C23H20Cl2/c1-17-5-7-18(8-6-17)3-2-4-23(19-9-13-21(24)14-10-19)20-11-15-22(25)16-12-20/h4-16H,2-3H2,1H3 |
Clé InChI |
YUDKOPYWSGHIEN-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)CCC=C(C2=CC=C(C=C2)Cl)C3=CC=C(C=C3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(1S,2S,3S,5R)-3-Isocyanato-2,6,6-trimethylbicyclo[3.1.1]heptane](/img/structure/B15166983.png)
![{3,5-Bis[(but-3-en-1-yl)oxy]-4-[(2-nitrophenyl)methoxy]phenyl}methanol](/img/structure/B15166989.png)





![[(3S,8R,9S,10R,13S,14S)-3-acetyloxy-10,13-dimethyl-17-oxo-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-7-yl] pentanoate](/img/structure/B15167042.png)
![3-(1,1-Dimethylethoxy)-1-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-cyclopentanecarboxylic acid](/img/structure/B15167045.png)
![3-[N-(2-aminoethyl)-C-methylcarbonimidoyl]-4-hydroxy-1-phenylquinolin-2-one](/img/structure/B15167047.png)
![2-[(6-Ethyl-2-phenyl-4-quinazolinyl)sulfanyl]-N-propylacetamide](/img/structure/B15167051.png)
![N-[2-(3-ethoxyphenyl)ethyl]acetamide](/img/structure/B15167060.png)

